molecular formula C13H18N4OS B6965242 N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-1-methylpyrrole-3-carboxamide

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-1-methylpyrrole-3-carboxamide

Cat. No.: B6965242
M. Wt: 278.38 g/mol
InChI Key: IVUNFMRTCZVWLV-UHFFFAOYSA-N
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Description

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-1-methylpyrrole-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-1-methylpyrrole-3-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.

    Attachment of the Pyrrole Moiety: The pyrrole ring is synthesized separately and then coupled with the thiadiazole ring through a condensation reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-1-methylpyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-1-methylpyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to active sites of enzymes, disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-1-methylpyrrole-3-carboxamide is unique due to its combination of the thiadiazole and pyrrole moieties, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-1-methylpyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-13(2,3)12-16-15-10(19-12)7-14-11(18)9-5-6-17(4)8-9/h5-6,8H,7H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUNFMRTCZVWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)CNC(=O)C2=CN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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